Formamidinium Lead Chloride Iodide

Description

Significance of Hybrid Organic-Inorganic Perovskites in Emerging Optoelectronics Research

Hybrid organic-inorganic perovskites are a class of materials with the general chemical formula ABX₃, where 'A' is an organic cation, 'B' is a metal cation (typically lead or tin), and 'X' is a halide anion (iodide, bromide, or chloride). ucla.edu These materials have garnered immense attention in the research community due to their exceptional optoelectronic properties, which make them highly suitable for a variety of applications. rsc.orgresearchgate.net Some of their key attributes include:

High Power Conversion Efficiencies: Perovskite solar cells have demonstrated a rapid increase in power conversion efficiency, with lab-scale devices now rivaling traditional silicon-based solar cells. researchgate.net

Tunable Bandgaps: The ability to tune the bandgap of perovskites by altering their chemical composition allows for the optimization of light absorption across the solar spectrum. rsc.orgresearchgate.net

High Absorption Coefficients: Perovskites can absorb a significant amount of light with a very thin layer of material, reducing material consumption and costs.

Long Carrier Diffusion Lengths: Photo-generated electrons and holes can travel long distances within the material before recombining, which is crucial for efficient charge extraction in solar cells and other devices.

Facile and Low-Cost Fabrication: Many perovskite films can be fabricated using simple solution-based techniques at low temperatures, offering a significant cost advantage over the high-temperature, vacuum-based processes required for silicon. rsc.orgresearchgate.net

These advantageous properties have spurred intensive research into the fundamental science and technological applications of hybrid perovskites, with the aim of developing more efficient and cost-effective optoelectronic devices. ucla.edursc.org

Rationale for Formamidinium Lead Chloride Iodide as a Subject of Academic Inquiry

The specific composition of this compound has been a focal point of research due to the synergistic effects of its constituent ions. The choice of the formamidinium cation and the mixed-halide (chloride-iodide) system addresses some of the key challenges, particularly stability, faced by earlier generations of perovskites.

The formamidinium (FA) cation has been widely adopted as a replacement for the smaller methylammonium (B1206745) (MA) cation in the perovskite structure. This substitution has been shown to offer several distinct advantages:

Improved Thermal Stability: Formamidinium lead iodide (FAPbI₃) exhibits greater thermal stability compared to its methylammonium counterpart (MAPbI₃). rsc.orgresearchgate.netrsc.orgrsc.orgnih.gov The larger size of the FA cation leads to a more symmetric and stable crystal structure.

More Favorable Bandgap: FAPbI₃ has a bandgap of approximately 1.48 eV, which is closer to the ideal value for a single-junction solar cell as predicted by the Shockley-Queisser limit, allowing for broader absorption of the solar spectrum. rsc.orgresearchgate.netrsc.orgnih.gov In contrast, MAPbI₃ has a wider bandgap of around 1.55 eV. rsc.orgrsc.orgnih.gov

Enhanced Carrier Lifetimes: The incorporation of FA can lead to longer carrier lifetimes, which contributes to higher device efficiencies. rsc.org

However, the pure FAPbI₃ perovskite has its own stability issue, as its desired black, photoactive α-phase can spontaneously convert to a yellow, non-perovskite δ-phase at room temperature. rsc.orgresearchgate.netrsc.orgnih.gov This has led to extensive research into strategies to stabilize the α-phase.

The introduction of chloride ions into the predominantly iodide-based perovskite lattice, a practice known as compositional engineering, has proven to be a critical strategy for improving material properties and device performance. While the exact role of chloride has been a subject of debate, several beneficial effects have been identified:

Improved Film Morphology and Crystallinity: The addition of a small amount of chloride can lead to the formation of perovskite films with larger crystal grains and fewer defects. acs.org This is often attributed to the formation of intermediate phases during the crystallization process that facilitate more uniform grain growth. acs.org

Enhanced Charge Transport: Chloride incorporation has been shown to improve charge carrier transport within the perovskite film. mdpi.com This is linked to a reduction in defect densities, leading to longer electron diffusion lengths and improved charge collection. mdpi.com

Defect Passivation: Chloride ions are believed to help passivate defect states within the perovskite crystal structure, which can act as recombination centers for charge carriers. This leads to a reduction in non-radiative recombination and an increase in device performance.

It is important to note that the concentration of chloride in the final perovskite film is often very low, as it tends to be expelled during the annealing process. acs.org Nevertheless, its transient presence during film formation has a significant impact on the final properties of the material. However, in some applications like blue-emitting LEDs, a higher chloride content can be detrimental to the operational stability of the device. diva-portal.orgnih.gov

Historical Context and Evolution of Research on Formamidinium Lead Halide Perovskites

The research trajectory of formamidinium-based perovskites has been one of rapid evolution, driven by the quest for higher efficiency and long-term stability. The initial breakthrough in perovskite photovoltaics was achieved with methylammonium lead iodide. However, the inherent instability of MAPbI₃ prompted researchers to explore alternative compositions. rsc.orgnih.gov

In 2014, formamidinium lead iodide was introduced as a promising alternative with improved thermal stability and a more suitable bandgap for single-junction solar cells. rsc.orgnih.gov Subsequent research focused on tackling the phase instability of FAPbI₃. This led to the development of mixed-cation and mixed-halide perovskites, where small amounts of other cations (like methylammonium or cesium) and halides (like bromide or chloride) are incorporated into the FAPbI₃ structure to stabilize the desirable α-phase. mdpi.com

The incorporation of chloride, in particular, has been a key strategy in achieving high-performance FAPbI₃-based solar cells. Researchers have systematically studied the effects of different chloride sources and concentrations on film formation and device performance. acs.org This has led to a deeper understanding of the complex interplay between precursor chemistry, crystallization kinetics, and the final optoelectronic properties of the perovskite film. The continuous refinement of compositional engineering and fabrication techniques has pushed the power conversion efficiencies of formamidinium-based perovskite solar cells to over 25%. researchgate.net

Structure

2D Structure

Properties

CAS No. |

9012-25-3 |

|---|---|

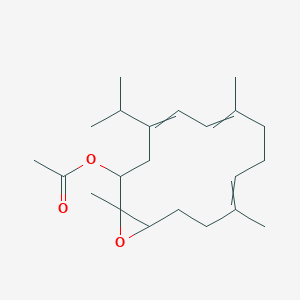

Molecular Formula |

C22H34O3 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-2-yl) acetate |

InChI |

InChI=1S/C22H34O3/c1-15(2)19-12-10-16(3)8-7-9-17(4)11-13-20-22(6,25-20)21(14-19)24-18(5)23/h9-10,12,15,20-21H,7-8,11,13-14H2,1-6H3 |

InChI Key |

DGDSKYGEKMVUCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(=CC=C(CC(C2(C(O2)CC1)C)OC(=O)C)C(C)C)C |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies of Formamidinium Lead Chloride Iodide Perovskites

Precursor Synthesis and Purification for Formamidinium Lead Chloride Iodide

The quality of the final perovskite film is intrinsically linked to the purity of its precursor materials. Therefore, the synthesis and purification of formamidinium-based halides are critical first steps in the fabrication of high-performance this compound perovskites.

Synthesis of Formamidinium Iodide (FAI)

Formamidinium iodide (FAI) is a primary organic cation precursor for FAPb(I,Cl)₃ perovskites. americanelements.com A common and effective method for synthesizing FAI involves the reaction of formamidine (B1211174) acetate (B1210297) with hydroiodic acid. semanticscholar.orgrsc.org

In a typical synthesis, formamidine acetate powder is dissolved in an excess of hydroiodic acid, often with a molar excess of the acid to ensure complete reaction. semanticscholar.orgrsc.org The reaction is typically stirred at a moderately elevated temperature, for instance at 50°C for a short duration, to facilitate the reaction. semanticscholar.org The resulting product is a yellow-white powder, which is subsequently dried, for example at 100°C. semanticscholar.org

To remove impurities such as excess iodine, the crude FAI powder is washed multiple times with a solvent like diethyl ether. semanticscholar.org For further purification, recrystallization is a crucial step. The washed powder is dissolved in a heated solvent, such as ethanol (B145695) at 80°C, to create a supersaturated solution. semanticscholar.org This solution is then cooled, often in a refrigerator overnight, to induce the formation of white, flake-like crystals of pure FAI. semanticscholar.org These crystals are then washed again with diethyl ether and dried under vacuum at an elevated temperature (e.g., 50°C) to ensure the removal of any residual solvent. semanticscholar.org

An alternative synthesis route involves the in-situ formation of hydrogen iodide by reacting formic acid with molecular iodine. epo.org This method is reported to yield high-purity iodide salts. epo.org

Table 1: Summary of a Typical FAI Synthesis Procedure

| Step | Description | Key Parameters |

| Reaction | Dissolving formamidine acetate in hydroiodic acid. semanticscholar.org | 1.5 to 2x molar excess of hydroiodic acid. semanticscholar.orgrsc.org |

| Stirring | Ensuring complete reaction of precursors. semanticscholar.org | 10 minutes at 50°C. semanticscholar.org |

| Drying | Removal of solvent to obtain crude powder. semanticscholar.org | Approximately 2 hours at 100°C. semanticscholar.org |

| Washing | Removal of excess impurities like I₂. semanticscholar.org | Three washes with diethyl ether. semanticscholar.org |

| Recrystallization | Dissolving in hot ethanol and cooling for crystal formation. semanticscholar.org | Supersaturated solution in ethanol at 80°C, followed by overnight refrigeration. semanticscholar.org |

| Final Washing | Removing any remaining impurities from the crystals. semanticscholar.org | Three washes with diethyl ether. semanticscholar.org |

| Final Drying | Ensuring a completely dry and pure FAI product. semanticscholar.org | Overnight in a vacuum oven at 50°C. semanticscholar.org |

Solution-Processing Techniques for this compound Thin Films

Solution-processing techniques are widely favored for the deposition of perovskite thin films due to their simplicity, low cost, and scalability. wikipedia.org These methods can be broadly categorized into one-step and two-step deposition processes.

One-Step Deposition Methods

In the one-step deposition method, a precursor solution containing a mixture of formamidinium iodide, lead iodide (PbI₂), and a chloride source (like lead chloride or formamidinium chloride) is prepared by dissolving them in a suitable organic solvent. wikipedia.orgirb.hr Common solvents include N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), often used as a mixture. semanticscholar.org

This precursor solution is then deposited onto a substrate using techniques such as spin coating, blade coating, or slot-die coating. wikipedia.org The simplicity and speed of this method are major advantages. wikipedia.org However, controlling the uniformity and quality of the resulting perovskite film can be challenging. wikipedia.org The rapid crystallization that occurs during solvent evaporation can lead to the formation of defects and pinholes in the film, which can be detrimental to device performance. wikipedia.org To address this, an "anti-solvent" is often dripped onto the spinning substrate during the spin-coating process to induce more uniform crystallization. irb.hr Additives like polyvinylpyrrolidone (B124986) (PVP) have also been incorporated into the precursor solution to improve the stability and electrical conductivity of the final film. irb.hr

Two-Step Sequential Deposition Methods

The two-step sequential deposition method offers better control over the perovskite film morphology and has been shown to produce high-quality films with large grain sizes. wikipedia.orgmdpi.com This method involves the deposition of the lead halide precursor first, followed by a reaction with the formamidinium halide solution. wikipedia.org

In a typical process, a layer of lead iodide (PbI₂) is first deposited onto the substrate. mdpi.com This can be done through various techniques, including spin coating or vapor deposition. wikipedia.orgmdpi.com Subsequently, the PbI₂-coated substrate is immersed in or spin-coated with a solution of formamidinium iodide (and often a chloride source) dissolved in a solvent like isopropanol (B130326) (IPA), n-butanol, or tert-butanol (B103910). mdpi.comnih.gov The formamidinium iodide then reacts with the pre-deposited PbI₂ film to form the formamidinium lead iodide perovskite. mdpi.com

A key advantage of the two-step method is the volume expansion that occurs during the conversion of PbI₂ to the perovskite phase, which can help to fill any pinholes in the initial lead iodide layer, resulting in a more compact and uniform film. wikipedia.org The choice of solvent for the formamidinium halide solution can significantly impact the morphology of the final perovskite film. mdpi.comnih.gov For instance, using tert-butanol has been shown to produce films with very large grain sizes, which is beneficial for reducing grain boundaries and improving charge transport. mdpi.comnih.gov

Compact Lead Iodide (PbI₂)-Templated Growth Approaches

A refinement of the two-step method is the use of a compact lead iodide (PbI₂) layer as a template for the growth of the perovskite film. The quality and morphology of this initial PbI₂ layer are critical for the final perovskite film's characteristics.

One approach to enhance the PbI₂ layer is through solvent vapor treatment. rsc.org Exposing the deposited PbI₂ film to vapors of solvents like toluene (B28343) or chlorobenzene (B131634) can lead to an increase in the grain size of the PbI₂. rsc.org This creates a more porous and reactive surface for the subsequent reaction with formamidinium iodide, leading to a more desirable perovskite layer morphology and improved solar cell performance. rsc.org

Another strategy involves a perovskite seeding method. In this approach, perovskite seed crystals are embedded within the PbI₂ film. researchgate.net These seeds act as nucleation sites, facilitating the crystallization process during the conversion to the final perovskite phase. researchgate.net This technique has been shown to lower the trap density in the perovskite film and can also aid in the incorporation of stabilizing cations like cesium. researchgate.net

Table 2: Comparison of Deposition Techniques for this compound Thin Films

| Deposition Method | Description | Advantages | Disadvantages |

| One-Step Deposition | A single precursor solution containing all components is deposited. wikipedia.org | Simple, fast, and inexpensive. wikipedia.org | Difficult to control film uniformity and quality. wikipedia.org |

| Two-Step Sequential Deposition | A lead halide layer is deposited first, followed by reaction with the organic halide solution. wikipedia.org | Better control over film morphology, can fill pinholes. wikipedia.org | The reaction can be slow to complete. wikipedia.org |

Solvent Engineering Approaches in this compound Film Formation

Solvent engineering is a critical strategy in the solution-based fabrication of this compound (FAPbClI₂) perovskite thin films, profoundly influencing the film's morphology, crystallinity, and ultimately, the performance of optoelectronic devices. The choice of solvent in the precursor solution, as well as the solvents used in subsequent processing steps, dictates the nucleation and growth kinetics of the perovskite crystals. mdpi.comacs.org

The precursor solution for FAPbClI₂ typically involves dissolving formamidinium iodide (FAI), lead iodide (PbI₂), and a chloride source, such as formamidinium chloride (FACl) or methylammonium (B1206745) chloride (MACl), in a suitable solvent or a mixture of solvents. rsc.org Commonly used solvents include aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). acs.orgyoutube.com The interaction between the solvent molecules and the precursor components, particularly the formation of intermediate adducts like FAPbI₃·DMSO, can significantly retard the rapid crystallization of the perovskite, allowing for better control over the film formation process. mdpi.comillinois.edu

The properties of the solvent, such as its polarity, boiling point, and viscosity, play a crucial role. For instance, in a two-step sequential deposition method for formamidinium lead iodide, the choice of solvent for the FAI solution affects the resulting film quality. A study comparing isopropanol, n-butanol, and tert-butanol as solvents for FAI revealed a correlation between solvent properties and the grain size of the perovskite film. mdpi.com The grain size was observed to increase with increasing solvent viscosity and polarizability, and decreasing electric permittivity. mdpi.com Tert-butanol yielded the largest grain sizes, up to several micrometers, which is beneficial for reducing grain boundaries and improving charge transport. mdpi.com

The composition of the solvent system is also a key parameter. The use of co-solvents, such as a mixture of DMF and DMSO, is a common practice to modulate the evaporation rate and precursor solubility, thereby influencing the crystal growth and film morphology. mdpi.com The reactivity between organic cations in the precursor solution can also be influenced by the solvent. For example, the deprotonation of methylammonium cations and their subsequent reaction with formamidinium cations can be promoted by byproducts from the hydrolysis of DMF. acs.org

The table below summarizes the effect of different solvents on the grain size of FAPbI₃ films in a two-step sequential deposition method.

| Solvent for FAI | Viscosity (mPa·s) | Electric Permittivity | Grain Size (µm) | Reference |

| Isopropanol | 2.04 | 18.3 | 0.2–0.5 | mdpi.com |

| n-Butanol | 2.54 | 17.8 | 0.2–1 | mdpi.com |

| tert-Butanol | 4.31 | 12.2 | 2–5 | mdpi.com |

Role of Anti-Solvents in Crystallization Control

Anti-solvent quenching is a widely employed technique to induce rapid and uniform crystallization of this compound perovskite films. researchgate.netrsc.orgresearchgate.net This method involves introducing a solvent in which the perovskite precursors are insoluble (the anti-solvent) to a wet precursor film during the spin-coating process. mdpi.com The rapid extraction of the primary solvent from the precursor solution by the anti-solvent leads to supersaturation and instantaneous nucleation, resulting in a dense and uniform film with small, well-interconnected grains. mdpi.com

The choice of anti-solvent is critical and can significantly impact the morphology, crystallinity, and defect density of the final perovskite film. mdpi.comdoi.org Common anti-solvents include chlorobenzene, toluene, and diethyl ether. rsc.orgmdpi.comdoi.org The miscibility of the anti-solvent with the primary solvent, its boiling point, and its ability to not dissolve the perovskite precursors are key considerations. researchgate.net For instance, chlorobenzene is a commonly used anti-solvent in the fabrication of high-performance perovskite solar cells. researchgate.netrsc.org

Studies have shown that different anti-solvents can lead to variations in film quality. In the hydrothermal synthesis of α-FAPbI₃, the use of toluene as an anti-solvent resulted in a more pure α-phase perovskite with improved morphology compared to chlorobenzene and diethyl ether. doi.org The anti-solvent not only facilitates the removal of the primary solvent but can also influence the intermediate phases formed during crystallization. mdpi.com

Furthermore, additives can be introduced into the anti-solvent to further modify the crystallization process and passivate defects. For example, incorporating fullerene derivatives like PCBM into the anti-solvent has been shown to improve the electronic properties of the perovskite film. mdpi.com The timing and method of anti-solvent application are also crucial parameters that need to be optimized to achieve high-quality films. researchgate.net

The following table summarizes the effect of different anti-solvents on the properties of hydrothermally synthesized α-FAPbI₃.

| Anti-Solvent | Resulting Phase | Morphology | Reference |

| Chlorobenzene | α-FAPbI₃ with traces of δ-phase | - | doi.org |

| Diethyl Ether | α-FAPbI₃ with traces of δ-phase | - | doi.org |

| Toluene | Pure α-FAPbI₃ | Improved morphology | doi.org |

Vapor-Phase Deposition Methodologies for this compound

Vapor-phase deposition techniques offer an alternative to solution-based methods for fabricating this compound perovskite films, enabling better control over film thickness and uniformity, which is particularly advantageous for large-area device fabrication. researchgate.netwikipedia.org These methods are generally categorized as physical vapor deposition (PVD) and chemical vapor deposition (CVD). wikipedia.org

Chemical Vapor Deposition Techniques

Chemical vapor deposition (CVD) has emerged as a promising technique for the synthesis of high-quality this compound films. rsc.orgresearchgate.net In a typical CVD process for FAPbClI₂, a lead halide precursor film (e.g., PbCl₂ or PbI₂) is first deposited onto a substrate, which is then exposed to the vapor of the organic precursor, formamidinium iodide (FAI), at an elevated temperature. rsc.orgresearchgate.netjos.ac.cnresearching.cn This two-step process allows for the conversion of the lead halide into the perovskite structure. rsc.orgresearchgate.net

One of the key advantages of CVD is the ability to produce highly uniform and pinhole-free films over large areas. researchgate.netox.ac.uk The process parameters, such as substrate temperature, source temperature, pressure, and carrier gas flow rate, can be precisely controlled to influence the film's crystallinity, grain size, and composition. ucl.ac.uk For instance, the concentration of chloride in the final FAPb(I,Cl)₃ film can be tuned by adjusting the deposition conditions, which in turn affects the material's optoelectronic properties and the performance of solar cells. rsc.org

A self-limiting growth process has been observed in the CVD of formamidinium-based perovskites, which contributes to the high reproducibility of the film fabrication. rsc.orgresearchgate.net Researchers have successfully fabricated efficient solar cells using CVD-grown FAPbI₃ films, demonstrating the viability of this technique for producing high-performance perovskite devices. rsc.orgresearchgate.net

The table below outlines a typical two-step CVD process for fabricating formamidinium lead iodide perovskite films.

| Step | Process | Precursors | Temperature | Outcome | Reference |

| 1 | Lead Halide Deposition | PbCl₂ | - | Thin film of PbCl₂ | rsc.orgresearchgate.net |

| 2 | Perovskite Conversion | Formamidinium Iodide (FAI) vapor | Substrate: ~160 °C, FAI source: ~180 °C | Conversion to FAPb(I,Cl)₃ perovskite film | rsc.orgresearchgate.net |

Advanced Synthesis Approaches for this compound Nanocrystals

Solid-Liquid-Solid Cation Exchange Methods

A novel and effective method for synthesizing formamidinium lead halide (FAPbX₃, where X is a halide) nanocrystals, including those with mixed chloride and iodide compositions, is through a solid-liquid-solid cation exchange reaction. wpmucdn.comrsc.org This post-synthetic modification technique involves replacing the original cations in pre-synthesized nanocrystals with new cations from the surrounding solution, while preserving the anionic framework of the crystal. nih.govnih.gov

In a typical process, methylammonium lead halide (MAPbX₃) nanocrystals serve as the starting material. wpmucdn.comrsc.org These nanocrystals are dispersed in a solvent, and then a salt containing the formamidinium (FA⁺) cation, such as formamidinium acetate, is introduced. wpmucdn.com The FA⁺ cations in the liquid phase then exchange with the methylammonium (MA⁺) cations in the solid nanocrystal, resulting in the formation of FAPbX₃ nanocrystals. wpmucdn.comrsc.org This exchange can be driven to completion, allowing for the full conversion of MAPbX₃ to FAPbX₃ while maintaining the original size and shape of the nanocrystals. wpmucdn.comresearchgate.net

This method offers a high degree of control over the composition of the final nanocrystals. By starting with mixed-halide MAPbX₃ nanocrystals or by controlling the extent of the cation exchange, it is possible to synthesize FAPbX₃ nanocrystals with a wide range of halide compositions, thereby tuning their optical properties, such as their emission wavelength. wpmucdn.comrsc.org For example, FAPbX₃ nanocrystals with emissions spanning from the near-ultraviolet to the red part of the spectrum have been successfully synthesized using this technique. wpmucdn.comrsc.org

The table below summarizes the key aspects of the solid-liquid-solid cation exchange method for FAPbX₃ nanocrystal synthesis.

| Starting Material | Cation Source | Solvent | Key Outcome | Reference |

| MAPbX₃ Nanocrystals | Formamidinium Acetate | Toluene | Formation of FAPbX₃ nanocrystals with preserved morphology and tunable emission | wpmucdn.comrsc.org |

Hydrothermal Synthesis Routes

Hydrothermal synthesis offers a straightforward and effective method for producing high-quality, crystalline α-phase formamidinium lead iodide (α-FAPbI₃) perovskites at relatively low temperatures. doi.org This technique involves a chemical reaction in a sealed, heated aqueous solution, which can also be adapted for non-aqueous solvents under pressure.

In a typical hydrothermal synthesis of FAPbI₃, stoichiometric amounts of formamidinium iodide (FAI) and lead iodide (PbI₂) are dissolved in a solvent like N,N-dimethylformamide (DMF). doi.org This precursor solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 140 °C) for an extended period (e.g., 24 hours). doi.org The pressure generated within the autoclave facilitates the crystallization of the perovskite material.

An important aspect of this method is the use of an anti-solvent during the washing and collection of the final product. doi.org The choice of anti-solvent, such as chlorobenzene, diethyl ether, or toluene, can significantly influence the phase purity, morphology, and size of the resulting perovskite crystals. doi.org Research has shown that using toluene as an anti-solvent can lead to the formation of phase-pure α-FAPbI₃ powders with improved crystallinity at a low temperature of 100 °C, without the need for high-temperature annealing. doi.org This low-temperature, solution-processed method is promising for the large-scale production of stable α-FAPbI₃ perovskites for various optoelectronic applications. doi.org

The table below details the parameters and outcomes of a hydrothermal synthesis route for α-FAPbI₃.

| Precursors | Solvent | Anti-solvent | Synthesis Temperature | Synthesis Duration | Key Outcome | Reference |

| FAI, PbI₂ | DMF | Toluene | 140 °C | 24 h | High-quality, phase-pure α-FAPbI₃ powder | doi.org |

Influence of Additives and Processing Parameters on this compound Morphology and Crystallinity

The structural integrity and crystalline quality of this compound perovskite films are paramount to their performance in optoelectronic applications. These characteristics are profoundly influenced by the use of additives and the precise control of processing parameters during synthesis and fabrication. This section details the effects of specific alkylammonium chloride additives, the polymer polyvinylpyrrolidone, and ambient humidity on the morphology and crystallinity of the perovskite films.

Effect of Alkylammonium Chloride Additives

The introduction of alkylammonium chloride additives, particularly methylammonium chloride (MACl), has been established as a significant strategy for improving the bulk quality of formamidinium lead iodide (FAPbI₃) based perovskites. chemrxiv.orgrsc.org During the precursor film's heating phase, the incorporated MACl facilitates the crystalline growth of the FAPbI₃ and subsequently volatilizes from the perovskite layer. chemrxiv.orgrsc.org This process contributes to enhanced crystallinity and larger grain sizes. researchgate.net

Beyond improving bulk quality, MACl additives have been shown to spontaneously modulate the heterointerfaces between the perovskite photoabsorber and the carrier transport layers. chemrxiv.orgrsc.org Time-resolved spectroscopy has revealed that the MACl additive accelerates carrier injection from the FAPbI₃ to these transport layers. chemrxiv.orgrsc.org Specifically, at the interface with a titanium oxide (TiO₂) electron transport layer, a chloride-containing, wide-bandgap interlayer (FAPbI₃-xClx) is formed. chemrxiv.org This interlayer is believed to offer multiple benefits, including blocking holes and facilitating electron injection without creating additional carrier traps. chemrxiv.org

The choice of the alkyl chain length in the additive also plays a role. Studies comparing additives like butylammonium (B8472290) iodide (BAI), octylammonium iodide (OAI), and dodecylammonium iodide (DAI) have shown that increasing the chain length enhances electron-blocking capabilities and resistance to humidity. researchgate.net Furthermore, the addition of chloride species to the precursor solution promotes a preferred orientation of the crystal lattice, which is linked to the intermediate-phase structure formed during the initial stages of perovskite formation. nih.gov This controlled crystallization leads to highly oriented crystals and improved film morphology. nih.gov

Table 1: Influence of Alkylammonium Chloride Additives on Perovskite Properties

| Additive | Observed Effect on Morphology & Crystallinity | Impact on Heterointerfaces |

| Methylammonium Chloride (MACl) | Facilitates crystalline growth of FAPbI₃; improves bulk quality. chemrxiv.orgrsc.org | Accelerates carrier injection; forms a beneficial FAPbI₃-xClx interlayer at the TiO₂ interface. chemrxiv.orgrsc.org |

| Butylammonium Iodide (BAI) | Contributes to the formation of 2D interfacial layers. researchgate.net | Provides electron-blocking and humidity resistance. researchgate.net |

| Octylammonium Iodide (OAI) | Contributes to the formation of 2D interfacial layers. researchgate.net | Offers increased electron-blocking and humidity resistance compared to BAI. researchgate.net |

Impact of Polyvinylpyrrolidone (PVP) Additive

Polyvinylpyrrolidone (PVP), a polymer additive, has been successfully used to enhance the quality and stability of formamidinium lead iodide (FAPbI₃) films. The introduction of a trace amount of PVP into the perovskite precursor solution can passivate crystalline defects. rsc.org The carbonyl groups in PVP are thought to form coordination bonds, which delay the transition from the undesirable δ-phase to the desired α-phase of the perovskite. rsc.org This slowing of the crystallization process allows for better control over crystal growth, resulting in superior film quality. rsc.org

Research has demonstrated that incorporating PVP into solution-processed FAPbI₃ thin films can prevent film degradation in an ambient atmosphere for extended periods, such as up to two months. mdpi.comnih.gov Scanning electron microscopy and contact angle measurements have confirmed PVP's positive effect on film morphology. nih.govresearchgate.net Specifically, PVP improves the infiltration of the FAPbI₃ perovskite into nanostructured surfaces, such as zinc oxide (ZnO) nanorods. mdpi.comresearchgate.net Furthermore, the inclusion of PVP has been shown to increase the electrical conductivity and promote the radiative recombination of photogenerated charge carriers within the perovskite film. mdpi.comnih.gov

The use of PVP as an additive has led to measurable improvements in device performance. In one study, a perovskite solar cell fabricated with a PVP additive achieved a power conversion efficiency (PCE) of 19.63%, a significant increase from the 17.47% PCE of the reference cell without the additive. rsc.org

Table 2: Research Findings on PVP Additive in FAPbI₃ Films

| Research Focus | Key Finding | Citation |

| Crystallization Control | PVP delays the δ-phase to α-phase transition, slowing crystallization and improving film quality. | rsc.org |

| Film Stability | PVP inclusion prevents degradation of the film in an ambient atmosphere for over two months. | mdpi.comnih.gov |

| Morphology & Infiltration | The additive improves the infiltration of FAPbI₃ perovskite into ZnO nanostructures. | mdpi.comresearchgate.net |

| Electrical Properties | PVP increases electrical conductivity and radiative recombination of charge carriers. | mdpi.comnih.gov |

| Device Performance | Champion power conversion efficiency increased from 17.47% (without PVP) to 19.63% (with PVP). | rsc.org |

Role of Humidity Control During Film Formation

The level of ambient humidity during the fabrication of formamidinium lead iodide (FAPbI₃) films is a critical processing parameter that profoundly affects their final properties. nih.gov Controlling humidity can regulate the crystallization and stabilization of the perovskite. nih.gov Studies have shown a strong correlation between relative humidity and the resulting film morphology, crystallinity, and carrier lifetime. figshare.comresearchgate.netacs.org

Processing at very low relative humidity (e.g., ~2%) tends to produce uniform, fully covered FAPbI₃ films. figshare.comresearchgate.netacs.org In contrast, as humidity increases to levels of 30-40%, the film morphology deteriorates, becoming inhomogeneous and featuring numerous voids or pinholes. figshare.comresearchgate.netacs.org This morphological degradation at higher humidity is accompanied by a reduction in the film's crystallinity and a shorter carrier lifetime. figshare.comresearchgate.net Consequently, devices fabricated from films processed at low humidity show superior performance. For instance, a planar FAPbI₃ solar cell achieved a power conversion efficiency of 16.6% when prepared at ~2% humidity, with performance declining at higher humidity levels. figshare.comacs.org

Counterintuitively, some research suggests that the complete absence of moisture may not be optimal. It has been observed that films prepared in low humidity conditions can exhibit fewer pinholes and defects compared to those prepared in a completely moisture-free environment. nih.gov This suggests that a controlled, minimal amount of humidity may be indispensable for healing defects during the film annealing process, potentially through interactions between water molecules and the perovskite. nih.govnih.gov

Table 3: Effect of Relative Humidity on FAPbI₃ Perovskite Film Properties

| Relative Humidity Level | Film Morphology | Crystallinity & Carrier Lifetime | Device Performance Example |

| Low (~2%) | Uniform, fully covered film. figshare.comresearchgate.netacs.org | Higher crystallinity, longer carrier lifetime. figshare.comresearchgate.net | Best conversion efficiency of 16.6%. figshare.comacs.org |

| High (30%-40%) | Inhomogeneous film with many voids and pinholes. figshare.comresearchgate.netacs.org | Reduced crystallinity, shorter carrier lifetime. figshare.comresearchgate.net | Lower performance due to loss of open-circuit voltage and fill factor. acs.org |

| Low vs. Moisture-Free | Films prepared in low humidity can have fewer defects than those in a moisture-free environment. nih.gov | Humidity can induce defect-healing during annealing. nih.gov | Better device performance than those prepared in moisture-free conditions. nih.gov |

Crystallographic and Phase Stability Studies of Formamidinium Lead Chloride Iodide Perovskites

Polymorphism and Phase Transitions in Formamidinium Lead Iodide and Chloride-Mixed Counterparts

Formamidinium lead iodide exhibits a rich polymorphic behavior, transitioning between several crystalline phases depending on temperature. rsc.org Understanding these phases and the transitions between them is crucial for controlling the material's properties for optoelectronic applications.

The photoactive α-phase of FAPbI₃ possesses a cubic perovskite structure, typically with the space group Pm-3m, and is the most desirable polymorph for solar cell applications due to its superior optoelectronic properties. nih.govnih.gov It is generally formed at elevated temperatures, around 150 °C. rsc.org At room temperature, the α-phase is metastable and prone to transform into the non-perovskite δ-phase. rsc.orgossila.com The introduction of chloride is a known strategy to stabilize this crucial α-phase. The α-phase is characterized by a network of corner-sharing PbI₆ octahedra, with the formamidinium (FA⁺) cations occupying the interstitial spaces. acs.org The high symmetry of the cubic phase is considered beneficial for its electronic properties. nih.gov

| Phase | Crystal System | Space Group | Photoactivity |

| α-FAPbI₃ | Cubic | Pm-3m | Yes |

| δ-FAPbI₃ | Hexagonal | P6₃/mmc | No |

| β-FAPbI₃ | Tetragonal | P4/mbm | - |

| γ-FAPbI₃ | Orthorhombic | - | - |

| This table summarizes the key crystallographic phases of Formamidinium Lead Iodide. |

The δ-phase of FAPbI₃ is a hexagonal, non-perovskite structure that is thermodynamically stable at room temperature. rsc.orgnih.gov Its formation is a significant contributor to the degradation of FAPbI₃-based solar cells as it is photoinactive. ossila.comnih.gov The δ-phase is characterized by a one-dimensional chain of face-sharing PbI₆ octahedra, a stark contrast to the corner-sharing network of the α-phase. mdpi.comacs.org This structural difference leads to a wider bandgap of approximately 2.4 eV, rendering it unsuitable for absorbing a significant portion of the solar spectrum. rsc.org The transition from the desirable α-phase to the undesirable δ-phase can be triggered by factors such as humidity and is a primary focus of research aimed at improving the long-term stability of FAPbI₃ perovskites. nih.gov

Upon cooling, the metastable α-FAPbI₃ undergoes further phase transitions to lower-symmetry structures. acs.org Below approximately 285 K, the cubic α-phase transitions to a tetragonal β-phase with the space group P4/mbm. acs.orgresearchgate.net This transition involves a tilting of the PbI₆ octahedra. mdpi.com As the temperature is lowered further, to around 140-150 K, another transition occurs to the γ-phase. acs.orgresearchgate.net The exact nature of the γ-phase has been a subject of debate, with some studies suggesting an orthorhombic structure, while others point towards a disordered state. acs.orgresearchgate.net These low-temperature phases are generally not relevant for standard solar cell operation but their study provides fundamental insights into the structural dynamics of the material. In pure FAPbI₃, two distinct first-order transitions have been observed at 141.2 K and 130.2 K between the β- and γ-phases. acs.org However, the incorporation of other cations, such as cesium, can alter these transition temperatures and their characteristics. acs.org

| Transition | Temperature (K) |

| α → β | ~285 |

| β → γ | ~140-150 |

| This table outlines the approximate transition temperatures for the different phases of Formamidinium Lead Iodide. |

Crystal Structure Refinement and Analysis of Formamidinium Lead Chloride Iodide

The detailed crystal structure of this compound is complex, influenced by the interplay between the inorganic framework and the organic cation. Advanced characterization techniques are employed to refine and analyze these structures.

The formamidinium (FA⁺) cation, situated within the cage formed by the lead iodide octahedra, is not static. It exhibits a significant degree of orientational disorder, meaning it can adopt various orientations within the crystal lattice. acs.orgnih.gov This dynamic disorder is present even at cryogenic temperatures and has a profound impact on the properties of the material. nih.gov The rotation of the FA⁺ cation is believed to be a key factor influencing the stability and photoelectric properties of formamidinium-based perovskites. nih.gov The interaction between the FA⁺ cation and the surrounding inorganic framework is complex; the large and disordered nature of the FA⁺ cation can distort the lead iodide framework. nih.gov In the high-temperature cubic phase, the FA⁺ cations undergo nearly isotropic rotations. acs.org As the temperature decreases and the structure transitions to the tetragonal phase, the rotational motion becomes more restricted, with the cations reorienting between preferred orientations. acs.org This orientational ordering is coupled with the tilting of the PbI₆ octahedra. mdpi.com The dynamic disorder of the FA⁺ cation contributes to the entropy of the system, which plays a critical role in the phase transitions. acs.org

Hydrogen Bonding Interactions within the this compound Lattice

Hydrogen bonds play a crucial role in the rotational dynamics of the organic cations within hybrid organic-inorganic halide perovskites, which in turn affects the structural and electronic properties of these materials. acs.org In formamidinium lead iodide (FAPbI₃), the formamidinium (FA⁺) cation's orientation and its interaction with the surrounding inorganic lattice are significantly influenced by hydrogen bonding.

The FA⁺ cation, formed by the protonation of formamidine (B1211174), possesses a planar structure due to the double-bond character between the central carbon and both nitrogen atoms. acs.org The hydrogen atoms of the ammonium (B1175870) groups are attracted to the halide anions. acs.org Studies have shown that the strength of these hydrogen bonds is dependent on the specific halide present. For instance, the hydrogen bond distance in a methylammonium (B1206745) chloride (MACl) solid is shorter than in a methylammonium iodide (MAI) solid, indicating a stronger interaction with chloride. acs.org This is attributed to the higher electronegativity of chlorine compared to iodine. acs.org

Furthermore, the presence of different halides also impacts the hydrogen bond lifetimes. For example, hydrogen bonds with bromine have been observed to have longer lifetimes than those with iodine. acs.org This dynamic interplay of hydrogen bonding between the organic cations and the halide anions is a key factor in determining the stability and electronic characteristics of this compound and related perovskite materials.

Thermodynamic Stability of this compound Phases

Formamidinium lead iodide (FAPbI₃) is a promising material for photovoltaic applications due to its favorable band gap and thermal stability. rsc.orgrsc.org However, its practical application is hindered by a phase transition from the desired black, photoactive alpha-phase (α-FAPbI₃) to a yellow, non-perovskite delta-phase (δ-FAPbI₃) at room temperature, especially in the presence of humidity. psu.edu

The α-phase possesses a cubic crystal structure and is typically formed at temperatures around 150-185°C. rsc.orgnih.gov In contrast, the δ-phase is characterized by a hexagonal structure and is more thermodynamically stable at room temperature. rsc.org The large bandgap of the δ-phase (2.43 eV) makes it unsuitable for solar cell applications. rsc.org Understanding the thermodynamic stability of these phases is crucial for developing strategies to stabilize the photoactive α-phase.

Thermodynamic characterization through techniques like adiabatic calorimetry has been employed to measure the molar heat capacity and identify phase transitions in FAPbI₃. mdpi.comnih.gov These studies have revealed multiple distinct phase transitions at various temperature ranges. mdpi.comnih.gov The data from these measurements are essential for calculating standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy, which govern the stability of the different phases under various conditions. mdpi.comnih.gov

Factors Governing Alpha-Phase Stability

Several factors have been identified that influence the stability of the α-FAPbI₃ phase. One significant factor is the Goldschmidt tolerance factor, which relates the ionic radii of the constituent ions to the stability of the perovskite structure. The larger ionic radius of the FA⁺ cation (253 pm) compared to the MA⁺ cation (217 pm) results in a tolerance factor closer to 1, which is indicative of better crystal symmetry and contributes to a narrower band gap of around 1.48 eV. rsc.org

Hydrogen bonding between the FA⁺ cation and the lead-iodide octahedra is another critical factor that enhances the thermal stability of FAPbI₃. rsc.org The orientation of the –NH₂ groups toward the unit cell edges allows for the formation of N-H···I hydrogen bonds, which help to stabilize the perovskite structure. nih.gov

Anisotropic strain in the crystal lattice has also been identified as a driving force for the α-to-δ phase transformation. psu.edu Alloying with other ions, such as methylammonium bromide (MABr), can induce lattice contraction and balance this strain, thereby improving the stability of the α-phase. psu.edu The introduction of additives like 5-ammonium valeric acid chloride (5-AVACl) can also stabilize the α-phase by suppressing the formation of the δ-phase, increasing grain size, and reducing non-radiative recombination. rsc.orgrsc.org

Activation Energy for Phase Transitions

The transition between the δ-phase and the α-phase is a thermally activated process with a specific activation energy. The energy barrier for the conversion of α-FAPbI₃ to δ-FAPbI₃ has been reported to be 0.6 eV. nih.gov In situ studies observing the δ-to-α phase transition in FAPbI₃ thin films have provided insights into the kinetics of this transformation.

The activation energy for the δ-to-α phase transition has been measured to be anisotropic, with different values along different crystallographic directions. For instance, the activation energy was found to be approximately 1.439 eV along the ⟨0001⟩ direction and about 1.658 eV along the ⟨12̅10⟩ direction. acs.org This difference in activation energy explains the preferential propagation of the phase transition along the ⟨0001⟩ direction. acs.orgnih.gov The thermal decomposition of FAPbI₃ has also been studied, with apparent activation energies for decomposition reported to be around 112 ± 9 kJ/mol from X-ray diffraction data and higher values from differential scanning calorimetry measurements, reflecting the complexity of the degradation process. acs.org

Anisotropic Phase Transition Behavior in Formamidinium Lead Iodide Thin Films

Recent studies have revealed that the δ-to-α phase transition in formamidinium lead iodide (FAPbI₃) thin films exhibits significant anisotropic behavior. nih.govacs.org This means that the transition does not occur uniformly in all directions but rather proceeds preferentially along specific crystallographic axes.

Through the use of multiscale microscopic observation techniques, including polarized light microscopy and in situ heating, researchers have been able to directly visualize this anisotropic transition. acs.orgnih.gov These studies have shown that upon heating, the α-FAPbI₃ phase nucleates heterogeneously and then propagates diffusionally. acs.orgnih.gov This propagation is not random; it occurs preferentially along the ⟨0001⟩ direction of the δ-FAPbI₃ crystal structure. acs.orgnih.gov

The underlying reason for this preferential direction is attributed to the lower activation energy for the phase transition along the face-sharing direction of the PbI₆ octahedra in the δ-phase. acs.orgnih.gov In contrast, the propagation of the α-phase is much slower along the perpendicular ⟨12̅10⟩ direction. acs.org This anisotropic nature of the phase transition has important implications for the preparation of high-quality FAPbI₃ thin films for solar cell applications, as thermal annealing is a critical step to convert the inactive δ-phase to the photoactive α-phase. acs.org

Impact of Cation and Halide Engineering on this compound Crystal Symmetry and Stability

The crystal symmetry and stability of formamidinium lead iodide (FAPbI₃) perovskites can be significantly influenced by cation and halide engineering. This involves the intentional incorporation of different cations at the A-site and halides at the X-site of the ABX₃ perovskite structure.

The introduction of chloride ions has been shown to have a stabilizing effect. Chloride substitution into an iodide lattice site is energetically favorable, which is attributed to the increased bond strength between chloride and lead (Cl⁻···Pb²⁺) compared to the iodide-lead bond (I⁻···Pb²⁺). rsc.org This can help to stabilize the desired perovskite phase.

Co-Doping with Methylammonium (MA), Cesium (Cs), and Rubidium (Rb) Cations

A common strategy to enhance the stability of FAPbI₃ is to create mixed-cation perovskites by incorporating smaller cations such as methylammonium (MA⁺), cesium (Cs⁺), and rubidium (Rb⁺). researchgate.net The rationale behind this approach is to tune the Goldschmidt tolerance factor to be closer to the ideal value of 1, which promotes a more stable cubic perovskite structure.

The addition of MA⁺ to FAPbI₃ can help to stabilize the α-phase. rsc.org However, the incorporation of MA⁺ can also lead to lattice distortion and an increase in the band gap. rsc.org

Doping with inorganic cations like cesium has also been investigated as a method to improve stability. researchgate.net In methylammonium lead iodide, cesium doping has been shown to enhance device stability. researchgate.netelsevierpure.com Density functional theory calculations suggest that cesium dopants can strengthen the Coulombic interactions within the perovskite lattice, thereby stabilizing the structure. researchgate.net Similarly, high levels of chloride doping in cesium lead iodide have been demonstrated to stabilize the perovskite phase. nih.gov The co-doping of FAPbI₃ with a combination of these cations is a promising avenue for developing highly stable and efficient perovskite solar cells.

Role of Chloride Anion Incorporation in Stabilizing the Alpha-Phase

The incorporation of chloride anions (Cl⁻) into the formamidinium lead iodide (FAPbI₃) crystal lattice is a widely recognized strategy to enhance the stability of its photoactive α-phase. rsc.orgrsc.org Pure FAPbI₃ tends to transition from the desired black, cubic α-phase to a yellow, hexagonal non-perovskite δ-phase at room temperature, which is detrimental to its performance in optoelectronic devices. rsc.orgrsc.org The introduction of chloride, often through additives like methylammonium chloride (MACl) or 5-ammonium valeric acid chloride (5-AVACl), has been shown to suppress the formation of this undesirable δ-phase. rsc.orgrsc.org

The stabilizing effect of chloride is multifaceted. Studies have shown that even small amounts of chloride can significantly improve the quality of the perovskite film, leading to larger grain sizes and reduced non-radiative recombination. rsc.orgrsc.org For instance, the addition of 5-AVACl has been observed to initiate the formation of the α-phase even before annealing, highlighting its potent role in directing the crystallization process. rsc.orgrsc.org Furthermore, theoretical calculations suggest that chloride incorporation can favor the growth of moisture-stable (111) crystal facets. rsc.org While the exact mechanisms are still under investigation, it is clear that chloride plays a crucial role in the kinetic and thermodynamic landscape of FAPbI₃ formation, ultimately favoring the desired photoactive phase. researchgate.netresearchgate.net

Research has also explored the use of various chloride-based additives to stabilize the α-phase. researchgate.net For example, propylammonium chloride (PACl) has been studied as an alternative to the more common MACl. rsc.org The larger ionic radius of the propylammonium cation (PA⁺) is thought to lead to passivation of the grain boundaries rather than substitution within the lattice. rsc.org This demonstrates that the choice of the accompanying cation in the chloride salt can also influence the stabilization mechanism.

The table below summarizes the effect of different chloride additives on the phase stability of FAPbI₃.

| Additive | Observation | Reference |

| Methylammonium chloride (MACl) | Induces p orbital localization of I⁻, enhancing α-phase stability through stronger interactions between FA⁺ and I⁻. | rsc.org |

| 5-Ammonium valeric acid chloride (5-AVACl) | Stabilizes the photoactive α-phase, suppresses δ-phase formation, increases grain size, and reduces non-radiative recombination. | rsc.orgrsc.org |

| Propylammonium chloride (PACl) | Improves both the power conversion efficiency and stability of the α-phase compared to MACl. | rsc.org |

| Cesium chloride (CsCl) | Effectively stabilizes the cubic FAPbI₃ structure. | researchgate.net |

Influence on Goldschmidt Tolerance Factor

The Goldschmidt tolerance factor (t) is a critical empirical indicator used to predict the stability of perovskite crystal structures. For an ideal cubic perovskite structure, the tolerance factor should be close to 1.0, with values between 0.8 and 1.0 generally considered favorable. researchgate.net The tolerance factor is calculated using the ionic radii of the constituent ions.

Formamidinium lead iodide (FAPbI₃) has a tolerance factor that is slightly larger than ideal, which contributes to its inherent instability and tendency to form the non-perovskite δ-phase. researchgate.net The larger ionic radius of the formamidinium (FA⁺) cation (253 pm) compared to the methylammonium (MA⁺) cation (217 pm) results in a tolerance factor closer to 1 for FAPbI₃, which is generally favorable for crystal symmetry. rsc.org However, this also makes the structure susceptible to distortion.

The table below illustrates the ionic radii of the relevant ions.

| Ion | Ionic Radius (pm) |

| Formamidinium (FA⁺) | 253 |

| Lead (Pb²⁺) | 119 |

| Iodide (I⁻) | 220 |

| Chloride (Cl⁻) | 181 |

The strategic use of mixed cations and halides to manipulate the tolerance factor is a key approach in designing stable and efficient perovskite materials. pnas.org

Effects on Lattice Stress and Bond Character

The incorporation of chloride anions into the formamidinium lead iodide lattice has a significant impact on both lattice stress and the nature of the chemical bonds within the perovskite structure. The substitution of the larger iodide ions with smaller chloride ions induces a contraction of the crystal lattice. researchgate.net This lattice contraction can introduce compressive strain, which has been proposed to be a key factor in enhancing the phase stability of the perovskite film. researchgate.net

Furthermore, studies have shown that chloride additives can influence the crystallization kinetics, leading to the formation of perovskite films with higher crystallinity and fewer defects. bohrium.comrsc.org The reduction of microstrain at the perovskite surface through treatments with alkali metal chlorides has been shown to enhance stability against moisture. researchgate.net While the precise role of chloride in modifying the bond character and its direct correlation with enhanced stability are complex and still areas of active research, it is evident that its inclusion plays a critical role in mitigating lattice stress and promoting a more robust and stable perovskite structure.

Electronic Structure and Charge Carrier Dynamics in Formamidinium Lead Chloride Iodide Perovskites

The electronic behavior of formamidinium lead chloride iodide is fundamental to its performance in optoelectronic devices. This section explores its electronic band structure and the influence of external factors and compositional changes.

Electronic Band Structure Investigations of this compound.researchgate.netnih.gov

Formamidinium lead iodide (FAPbI3) in its photoactive α-phase possesses a cubic perovskite structure. nih.gov This structure consists of a framework of corner-sharing PbI6 octahedra, with the formamidinium (FA+) cations occupying the 12-fold coordination sites within this framework. nih.gov The electronic band structure of this material is characterized by a direct bandgap of approximately 1.42 eV. nih.gov The valence band maximum (VBM) and conduction band minimum (CBM) are highly dispersive, which is a favorable characteristic for efficient charge transport. nih.gov

The electronic structure of mixed halide perovskites, such as FA₀.₈₃Cs₀.₁₇PbI₃₋ₓBrₓ, has been investigated using techniques like ultraviolet photoelectron spectroscopy (UPS) and UV-Vis-NIR absorption spectroscopy. researchgate.net These studies reveal that as the bromine content (x) increases, the bandgap of the material also increases. researchgate.net UPS measurements have also confirmed the n-type nature of these compositions. researchgate.net The band edges of lead-halide perovskites are primarily composed of contributions from the lead metal and the halide anions. nih.gov In contrast, the formamidinium cation's states are situated far from the valence and conduction band edges. nih.gov

Band Gap Energy and Tuning Mechanisms (e.g., Pressure, Compositional Variation).nih.govox.ac.ukresearchgate.netnih.gov

The bandgap of formamidinium-based perovskites can be intentionally modified through several methods, primarily by compositional variation and the application of pressure.

Compositional Variation:

Halide Mixing: The most common approach to tune the bandgap is by mixing different halides (iodide, bromide, and chloride) in the perovskite structure. wikipedia.org Substituting iodide with the smaller bromide or chloride ions leads to a blue shift in the absorption edge and an increase in the bandgap. nih.gov For instance, in mixed-halide FAPb(BryI1–y)3 perovskites, the bandgap can be tuned by altering the bromide content (y). ox.ac.ukresearchgate.net This tunability is crucial for applications such as color-tunable light-emitting diodes and tandem solar cells. ox.ac.ukresearchgate.net Similarly, in FA₀.₈₃Cs₀.₁₇PbI₃₋ₓBrₓ, increasing the bromine content (x) systematically increases the bandgap. researchgate.net

Cation Mixing: While the A-site cation (formamidinium) has a less direct impact on the band edges compared to the halides, mixing different cations can influence the crystal structure and, consequently, the bandgap. rsc.org

Pressure:

The application of external pressure provides another effective means to engineer the bandgap of formamidinium lead iodide perovskites. Studies on FAPbI₃ nanocrystals have demonstrated a wide range of bandgap tunability, from 1.44 eV to 2.17 eV, under pressures ranging from 0 to 13.4 GPa. nih.gov This pressure-induced change is a result of structural transformations within the material. nih.gov

It's important to note that the thermodynamically stable phase of FAPbI₃ at room temperature is the non-perovskite δ-phase, which has a wide bandgap of about 2.4 eV and is not photoactive. nih.gov The desired α-phase, with its lower bandgap, is metastable and prone to transitioning to the δ-phase, especially in the presence of humidity or excess photogenerated holes. nih.gov

Influence of Halide Mixing on Optical Absorption Characteristics.

Introducing bromide into the formamidinium lead iodide lattice leads to a continuous blue shift of the absorption edge. nih.gov This is a direct consequence of the increasing bandgap with higher bromide content. This tunability allows for the creation of materials that absorb light across different regions of the solar spectrum, which is particularly advantageous for the fabrication of tandem solar cells. acs.org

For example, in the mixed-halide system FAPb(BryI1–y)3, increasing the bromide fraction (y) results in a systematic shift of the photoluminescence peak to higher energies, indicating a wider bandgap. researchgate.net This ability to fine-tune the optical properties is a key reason for the intense research interest in these materials. researchgate.net

Charge Carrier Generation and Recombination Dynamics in this compound.ox.ac.ukrsc.orgcnr.itbohrium.com

The efficiency of optoelectronic devices based on this compound is largely dictated by the dynamics of charge carrier generation, transport, and recombination. Understanding these processes is crucial for optimizing material performance.

Photoluminescence Lifetime Studies.ox.ac.ukrsc.orgbohrium.comresearchgate.netsemanticscholar.org

Photoluminescence (PL) lifetime measurements are a powerful tool for probing charge carrier recombination dynamics. Longer PL lifetimes generally indicate lower defect densities and reduced non-radiative recombination losses.

In formamidinium lead iodide (FAPbI₃) films, the PL lifetime can be significantly influenced by the precursor chemistry and processing conditions. For instance, FAPbI₃ films prepared from a precursor mixture of formamidinium iodide (FAI) and HPbI₃ have been shown to exhibit lifetimes as long as 439 ns at room temperature, suggesting a low number of defects. researchgate.net

The introduction of additives can also impact the carrier lifetime. For example, treating FAPbI₃-based films with methylammonium (B1206745) chloride (MACl) has been shown to increase the carrier lifetime to as long as 2.3 μs, indicating a reduction in defect states and suppressed non-radiative recombination. acs.org

Temperature-dependent PL studies reveal further insights into the recombination mechanisms. At low temperatures, the emission from FAPbI₃ films often shows two distinct peaks, which are attributed to the recombination of free excitons and bound excitons. researchgate.net The exciton (B1674681) binding energy, a measure of the Coulombic attraction between an electron and a hole, has been estimated to be around 8.1 meV and 18 meV for the high- and low-temperature phases of FAPbI₃, respectively. researchgate.net

Non-Radiative Recombination Pathways.ox.ac.ukcnr.it

In formamidinium-based perovskites, non-radiative recombination can be influenced by several factors, including the presence of defects, halide composition, and the application of an electric field.

Defect-Assisted Recombination: Trap states, which can arise from crystalline defects, are a primary source of non-radiative recombination. Strategies to reduce these defects, such as surface passivation, are crucial for improving device performance. acs.org

Halide Alloying: The introduction of small amounts of bromide into FAPbI₃ has been shown to deactivate deep trap levels associated with interstitial iodide defects. cnr.it This leads to a reduction in non-radiative recombination and an increase in the photoluminescence quantum yield (PLQY). cnr.it Specifically, PLQY values have been observed to increase from 20.7% for pure FAPbI₃ to 28.4% for a composition with a small bromine content. cnr.it

Electric Field Effects: The application of an electric field can suppress non-radiative recombination in formamidinium lead triiodide. researchgate.netnih.gov This effect is correlated with lattice strain and can lead to a significant increase in the open-circuit voltage of solar cells. nih.gov

Studies on mixed-halide perovskites of the type FAPb(BryI1–y)3 have shown that the bimolecular and Auger recombination rate constants, which are higher-order recombination processes, are strongly correlated with the bromine content. ox.ac.uk This suggests a direct link between the electronic structure and the non-radiative recombination dynamics. ox.ac.uk

Charge Transport Mechanisms and Mobility in this compound.nih.govrsc.orgbohrium.comresearchgate.netsemanticscholar.org

Efficient charge transport is essential for high-performance solar cells and other optoelectronic devices. The charge carrier mobility, which is a measure of how quickly charge carriers can move through the material, is a key parameter in this regard.

In formamidinium lead iodide perovskites, charge transport is influenced by factors such as the material's composition, crystal structure, and temperature.

Mobility in FAPbI₃: At room temperature, the charge carrier mobility of FAPbI₃ has been determined to be around 2.5 cm²/(V·s) using pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) measurements. acs.orgnih.gov Other studies using terahertz spectroscopy have reported higher values of around 27 cm²/(V·s). nih.govmanchester.ac.ukepa.gov These variations can be attributed to differences in measurement techniques and sample preparation.

Influence of Halide Composition: In mixed-halide systems like FAPb(BryI1–y)3, the charge carrier mobility is dependent on the crystalline phase disorder. nih.govmanchester.ac.ukepa.gov FAPbBr₃ and FAPbI₃ exhibit mobilities of 14 and 27 cm² V⁻¹ s⁻¹, respectively. nih.govmanchester.ac.ukepa.gov Density-functional theory calculations have suggested that small concentrations of bromide substitutions at equatorial sites can increase electronic transport, while full halide substitution with either chloride or bromide can decrease it. researchgate.net

Temperature Dependence: The charge carrier mobility in FAPbI₃ increases at lower temperatures, following a phonon scattering behavior (μ ∼ T⁻¹·⁵). nih.gov This indicates that interactions between charge carriers and optical phonons (Fröhlich interactions) are a dominant scattering mechanism. acs.orgtudelft.nl Unlike methylammonium lead iodide (MAPbI₃), FAPbI₃ does not show abrupt changes in mobility at the low-temperature β/γ phase transition. tudelft.nlresearchgate.net This difference is attributed to the reduced rotational freedom and smaller dipole moment of the formamidinium cation compared to the methylammonium cation. nih.govtudelft.nlresearchgate.net

Electron and Hole Diffusion Lengths

The distance that charge carriers can travel before recombination, known as the diffusion length, is a critical factor for efficient charge collection in solar cells. In formamidinium-based perovskites, these diffusion lengths are notably long. Photoluminescence measurements have indicated that the charge carrier diffusion length in formamidinium lead halide (FAPbX₃) perovskites is significantly longer than in their methylammonium (MAPbX₃) counterparts. acs.orgresearchgate.net

While specific values can vary based on film thickness and composition, studies on mixed-halide perovskites have reported diffusion lengths exceeding 1 micrometer. researchgate.net Generally, in many halide perovskites, the hole diffusion length (Lp) tends to be larger than the electron diffusion length (Ln). researchgate.net This disparity underscores the importance of designing device architectures that can effectively extract both types of charge carriers. The long diffusion distances are a primary contributor to the high efficiency observed in perovskite solar cells. aps.org

Experimental Values of Diffusion Coefficients and Diffusion Lengths for Perovskite Structures

| Carrier Type | Diffusion Coefficient (D) (cm²/s) | Diffusion Length (L) (μm) | Reference |

|---|---|---|---|

| Electron | 0.18 | ~1.7 | researchgate.net |

| Hole | 2.3 | ~6.3 | researchgate.net |

| Electron (in thinner film) | 0.06 | 0.273 | researchgate.net |

Temperature Dependence of Charge Carrier Mobility

The charge carrier mobility in formamidinium lead iodide (FAPbI₃) exhibits a distinct relationship with temperature. Studies utilizing microwave conductivity measurements have shown that the mobility in FAPbI₃ increases as the temperature decreases, following a phonon scattering behavior described by the relationship μ ∼ T⁻¹⁵. acs.orgosti.govlanl.gov This trend is characteristic of classic semiconductors where acoustic phonon-electron scattering is the dominant scattering mechanism. acs.org

A significant observation is the absence of abrupt changes in mobility and lifetime at the low-temperature β/γ phase transition, a phenomenon that is present in methylammonium lead iodide (MAPbI₃). acs.orgosti.gov This difference is attributed to the reduced rotational freedom and smaller dipole moment of the formamidinium cation compared to the methylammonium cation. acs.orgresearchgate.net The persistent rotational freedom of the FA cation in the orthorhombic phase prevents the formation of charged domains that would otherwise cause a sudden increase in mobility at the phase transition. acs.orgresearchgate.net This property contributes to the more stable temperature-dependent performance of FAPbI₃-based devices.

Temperature Dependence of Charge Carrier Mobility in FAPbI₃

| Temperature Range | Mobility Behavior | Governing Mechanism | Reference |

|---|---|---|---|

| Room Temperature to Low Temperature | Increases with decreasing temperature (μ ∼ T⁻¹⁵) | Acoustic phonon scattering | acs.orgosti.gov |

| Across β/γ phase transition | No abrupt changes | Reduced rotational freedom of FA cation | acs.org |

Polaron Formation and Transport Models (NSPT, OLPT)

In lead-halide perovskites, charge carriers can couple with the surrounding lattice to form quasiparticles known as polarons. The formation of large polarons is believed to play a role in protecting charge carriers from scattering and recombination, thus contributing to the material's excellent optoelectronic properties. Experimental studies using terahertz time-domain spectroscopy have determined that in FAPbI₃, polaron formation is a very fast process, occurring within approximately 400 femtoseconds. This formation time is notably independent of temperature, suggesting that the process is primarily governed by the inorganic lattice rather than the organic cation.

The transport of these polarons is a complex topic. While it is widely accepted that interactions between charge carriers and polar optical phonons (Fröhlich interactions) are a primary determinant of charge carrier mobilities, simple models are often insufficient to accurately predict these values. acs.org Theoretical frameworks such as the Non-equilibrium Statistical Polaron Theory (NSPT) and the Off-diagonal Large Polaron Theory (OLPT) have been developed to provide a more detailed understanding of polaron transport in various materials. However, specific applications and detailed studies of the NSPT and OLPT models for this compound are not extensively documented in the current body of research. The dominant theoretical approaches for this material currently revolve around Density Functional Theory (DFT) to model polaron formation and Fröhlich interaction models to describe carrier scattering. acs.orgresearchgate.net

Interface Engineering and Charge Injection/Extraction in this compound Devices

The interfaces between the perovskite absorber layer and the charge transport layers are critical for efficient device operation. Proper engineering of these interfaces is essential for facilitating the injection and extraction of charge carriers while minimizing recombination losses.

Passivation of Interfaces for Enhanced Charge Collection

Defects at the surfaces and grain boundaries of formamidinium lead iodide films can act as traps for charge carriers, leading to non-radiative recombination and reduced device efficiency. Interface passivation is a key strategy to mitigate these defects. A variety of materials and techniques have been employed for this purpose.

For instance, the introduction of additional iodide ions during perovskite formation can decrease the concentration of deep-level defects. researchgate.net Surface treatment with quaternary ammonium (B1175870) halides has also been shown to effectively passivate ionic defects. One notable example is the use of caesium iodide (CsI) as a surface passivant, which has been demonstrated to boost power conversion efficiency and enhance the operational stability of devices. Another approach involves using organic halide salts like phenethylammonium iodide (PEAI) to passivate surface defects and reduce non-radiative recombination. Theoretical studies based on first-principles calculations have suggested that even small molecules like benzene (B151609) can effectively passivate certain deep-level defects, such as FA-interstitial and Pb-interstitial defects, through charge transfer. The use of 1-butyl-3-methylimidazolium methanesulfonate (B1217627) as a precursor additive has been shown to enable in-situ dual-interface passivation, reducing non-radiative recombination and promoting more efficient charge extraction.

Electron and Hole Transport Layer Optimization

The selection and optimization of the electron transport layer (ETL) and hole transport layer (HTL) are crucial for achieving efficient charge separation and transport. The energy levels of these layers must be well-aligned with the perovskite's energy bands to ensure favorable charge extraction.

For the ETL, materials like titanium dioxide (TiO₂), tin dioxide (SnO₂), and zinc oxide (ZnO) are commonly used. Density functional theory studies have shown that the electron mobility in TiO₂ is slightly higher than that of the FAPbI₃ carriers, making it a suitable ETL. Furthermore, materials like tantalum pentoxide (Ta₂O₅) and bismuth(III) oxide (Bi₂O₃) have been identified as promising alternative ETL materials. The use of ZnO nanorods as an ETL can be enhanced by incorporating polyvinylpyrrolidone (B124986) (PVP), which improves the infiltration of the perovskite into the nanostructure and increases electrical conductivity.

On the hole transport side, various organic and inorganic materials are employed. Theoretical investigations on lead-free formamidinium tin iodide solar cells have explored materials like copper(I) thiocyanate (B1210189) (CuSCN), copper(I) oxide (Cu₂O), and the polymer P3HT as effective HTLs. Modifying the interface between the HTL and the perovskite, for example with phenethylammonium iodide (PEAI) on a NiOₓ HTL, can passivate defects and reduce recombination at this critical junction. The introduction of a methylammonium chloride (MACl) additive has been found to facilitate the formation of a chloride-containing wide-bandgap interlayer at the FAPbI₃/TiO₂ interface, which can block holes and aid in electron injection.

Defect Chemistry and Passivation Strategies in Formamidinium Lead Chloride Iodide Perovskites

Intrinsic Defect Identification and Characterization in Formamidinium Lead Chloride Iodide

First-principles calculations have revealed that formamidinium-related defects, such as the formamidinium vacancy (VFA), formamidinium interstitial (FAᵢ), and iodine-for-formamidinium antisite (IFA), possess significantly lower formation energies in FAPbI₃ compared to their methylammonium (B1206745) equivalents in MAPbI₃. rsc.org Of particular concern are the antisite defects FAᵢ and IFA, which are predicted to create deep energy levels within the band gap. rsc.org These deep-level defects can act as non-radiative recombination centers, which are detrimental to the performance of photovoltaic devices by reducing carrier lifetimes and open-circuit voltages. rsc.org

Halide Vacancies (Iodine, Chloride) and Interstitials

Halide-related defects, particularly those involving iodine, are among the most prevalent and impactful intrinsic defects in formamidinium lead iodide perovskites. Iodine vacancies (VI) are a predominant defect type within the material. mdpi.com The iodine vacancy is typically considered a shallow donor, with a charge transition level located near the conduction band minimum. chalmers.se

However, the presence and mobility of iodine vacancies and interstitials (Iᵢ) have significant consequences beyond their electronic impact. Comprehensive first-principles calculations have shown that the presence of both positively charged iodine vacancies (VI⁺) and negatively charged iodine interstitials (Iᵢ⁻) can substantially lower the activation energy barrier for the undesirable phase transition of the photoactive black α-phase FAPbI₃ to the inactive yellow δ-phase. nih.gov This accelerated degradation pathway highlights the critical importance of controlling halide defect concentrations. nih.gov The mobility of these ionic defects under an electric field is also linked to issues like photocurrent hysteresis and operational instability in solar cell devices. ucla.edu

The introduction of chloride as an alloying element can influence the formation energies of these defects. Alloying iodide with chloride has been shown to increase the formation energy of interstitial defects, which can contribute to longer carrier diffusion lengths. acs.org

Lead-Related Defects

Lead vacancies (VPb) and lead interstitials (Pbᵢ) are also significant intrinsic defects in the formamidinium lead halide system. ucla.edu Similar to iodine vacancies, lead vacancies (specifically VPb²⁻) have been found to decrease the activation energy for the detrimental α-to-δ phase transition. nih.gov

The impact of lead-related defects is particularly pronounced at the material's surface. On surfaces terminated with a layer of lead iodide (PbI₂), lead interstitial (Pbᵢ) defects can form deep-level, stable charge traps that can limit the material's optoelectronic performance. acs.orgnih.gov Some studies have also pointed to the formation of metallic lead (Pb⁰) within the perovskite layer, which can act as a recombination center. mdpi.com

Surface Defect Formation Mechanisms in this compound Thin Films